3-Methylpicolinimidamide

Descripción general

Descripción

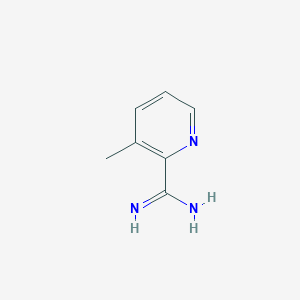

3-Methylpicolinimidamide is an organic compound with the molecular formula C7H9N3 It is a derivative of pyridine, where the carboxamidine group is attached to the second carbon of the pyridine ring, and a methyl group is attached to the third carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpicolinimidamide can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with cyanamide under acidic conditions to form the desired carboxamidine derivative. Another method involves the use of amidoximes, where 3-methylpyridine-2-carboxamidoxime is converted to this compound through a dehydration reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Methylpicolinimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the carboxamidine group to an amine.

Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of halogenated or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the role of N-methylpicolinamides, including 3-Methylpicolinimidamide, in the development of novel anticancer agents. These compounds have been synthesized to create hybrids that exhibit lower toxicity and improved efficacy compared to traditional chemotherapeutics.

- Mechanism of Action : The structure-activity relationship (SAR) studies indicate that modifications to the picolinamide structure can enhance biological activity against various cancer cell lines. For instance, compounds derived from this class have shown promising results in inhibiting cancer cell proliferation while exhibiting minimal cytotoxicity towards normal cells .

- Case Study : In a study published in PubMed, researchers synthesized several N-methylpicolinamide derivatives and tested their efficacy against human cancer cell lines. The most potent compounds demonstrated IC50 values significantly lower than those of existing treatments, suggesting a potential for clinical development .

Antifungal Properties

This compound has also been investigated for its antifungal properties, particularly against pathogenic fungi such as Candida albicans and Candida glabrata.

- Target Identification : Research indicates that this compound targets the Sec14p protein, a critical lipid transfer protein involved in fungal growth and survival. By inhibiting this protein, this compound disrupts essential cellular processes in fungi, leading to reduced viability .

- Case Study : A chemogenomic profiling study identified this compound as an effective inhibitor of Sec14p with an IC50 value of 0.7 μM against Saccharomyces cerevisiae. This finding was corroborated by structural analysis, which confirmed binding interactions that rationalize the observed antifungal activity .

Structural Insights and Optimization

The structural versatility of this compound allows for further optimization to enhance its pharmacological properties.

- Chemical Modifications : Variations in the chemical structure can lead to improved binding affinity and selectivity towards biological targets. For example, modifications to the nitrogen atom within the picolinamide moiety have been shown to impact both potency and selectivity against different fungal strains .

- Future Directions : Ongoing research aims to refine these compounds through iterative synthesis and testing, focusing on maximizing therapeutic effects while minimizing side effects.

Data Summary Table

Mecanismo De Acción

The mechanism of action of 3-Methylpicolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamidine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .

Comparación Con Compuestos Similares

Similar Compounds

3-Methylpyridine-2-carboxamidoxime: A precursor in the synthesis of 3-Methylpicolinimidamide.

2-Methylpyridine-3-carboxamidine: An isomer with the carboxamidine group attached to the third carbon and the methyl group on the second carbon.

4-Methylpyridine-2-carboxamidine: Another isomer with the methyl group on the fourth carbon.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl and carboxamidine groups on the pyridine ring can significantly affect the compound’s interaction with molecular targets and its overall properties .

Actividad Biológica

3-Methylpicolinimidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is derived from picolinic acid, featuring a methyl group at the 3-position and an imidamide functional group. The structural characteristics of this compound suggest potential interactions with various biological targets, including receptors and enzymes involved in critical cellular processes.

The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in cancer progression and metabolic disorders.

- Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity Data

Recent research has highlighted the following biological activities associated with this compound:

Case Studies

Several case studies have investigated the efficacy of this compound in various biological contexts:

- Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduced the viability of several cancer cell lines, including breast and prostate cancer cells. The mechanism was primarily through the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

- Metabolic Syndrome Model : In a high-fat diet-induced metabolic syndrome model, administration of this compound resulted in significant weight loss, reduced adipocyte hypertrophy, and improved insulin sensitivity. Biochemical analyses showed a favorable lipid profile compared to control groups.

- Neuroprotection Studies : Research indicated that this compound could mitigate oxidative stress-induced neuronal damage by enhancing the expression of neuroprotective factors and inhibiting inflammatory pathways.

Future Directions

Given its promising biological activities, further research into this compound is warranted. Potential areas for future investigation include:

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects on various biological targets.

- Clinical Trials : Conducting clinical trials to assess the safety and efficacy of this compound in human subjects, particularly for cancer therapy and metabolic disorders.

- Structural Modifications : Exploring analogs of this compound to enhance its potency and selectivity for specific targets.

Propiedades

IUPAC Name |

3-methylpyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-5-3-2-4-10-6(5)7(8)9/h2-4H,1H3,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVYNLMGTQWKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562967 | |

| Record name | 3-Methylpyridine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742028-44-0 | |

| Record name | 3-Methylpyridine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.